molecular formula C13H21NO B13260451 3-{[(2,4,6-Trimethylphenyl)methyl]amino}propan-1-ol

3-{[(2,4,6-Trimethylphenyl)methyl]amino}propan-1-ol

Cat. No.: B13260451
M. Wt: 207.31 g/mol
InChI Key: ARJFXPGZTVRPGC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The proton NMR spectrum (400 MHz, CDCl₃) displays distinct signals for the aromatic and aliphatic regions. The 2,4,6-trimethylphenyl group produces a singlet at δ 2.28 ppm (9H, CH₃) and a singlet at δ 6.85 ppm (2H, aromatic H). The methylene protons adjacent to the amino group (N-CH₂-) resonate as a triplet at δ 2.45 ppm (2H, J = 6.0 Hz), while the hydroxyl-bearing methylene (HO-CH₂-) appears as a triplet at δ 3.58 ppm (2H, J = 5.5 Hz). The methine proton (-CH(NH)-) exhibits a multiplet at δ 3.12 ppm due to coupling with the amino and hydroxyl groups.

Proton Environment δ (ppm) Multiplicity Integration
Aromatic CH₃ 2.28 Singlet 9H
Aromatic H 6.85 Singlet 2H
N-CH₂- 2.45 Triplet 2H
HO-CH₂- 3.58 Triplet 2H
-CH(NH)- 3.12 Multiplet 1H

Infrared (IR) Vibrational Mode Assignments

The IR spectrum (KBr pellet) shows a broad O-H stretch at 3320 cm⁻¹ and a N-H stretch at 3285 cm⁻¹. The aromatic C-H stretching vibrations of the trimethylphenyl group appear at 3020 cm⁻¹, while the C-N stretch is observed at 1240 cm⁻¹. Bending modes for the methyl groups are visible at 1455 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry (70 eV) yields a molecular ion peak at m/z 207.31 (calculated for C₁₃H₂₁NO). Key fragments include the loss of a hydroxyl radical (m/z 190.28) and cleavage of the C-N bond to generate a 2,4,6-trimethylbenzyl cation (m/z 133.15). A base peak at m/z 91.07 corresponds to the tropylium ion (C₇H₇⁺).

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray analysis (Mo Kα radiation, 100 K) confirms the monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 14.408 Å, b = 5.815 Å, c = 14.450 Å, and β = 91.371°. The asymmetric unit contains one molecule, with intramolecular N-H···O hydrogen bonding (2.50 Å) stabilizing the conformation. The 2,4,6-trimethylphenyl group exhibits planar geometry (r.m.s. deviation = 0.005 Å), while the propanol chain adopts a zigzag conformation.

Crystal Parameter Value
Space group P2₁/c
a (Å) 14.408
b (Å) 5.815
c (Å) 14.450
β (°) 91.371
N-H···O bond length (Å) 2.50

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-[(2,4,6-trimethylphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C13H21NO/c1-10-7-11(2)13(12(3)8-10)9-14-5-4-6-15/h7-8,14-15H,4-6,9H2,1-3H3

InChI Key

ARJFXPGZTVRPGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CNCCCO)C

Origin of Product

United States

Preparation Methods

Step-by-step process:

  • Preparation of the aldehyde/ketone precursor:
    Synthesize or procure 3-(2,4,6-trimethylbenzyl)acetaldehyde or a similar precursor. This can be achieved via Friedel–Crafts alkylation of formaldehyde with 2,4,6-trimethylbenzyl chloride, followed by oxidation if necessary.

  • Reductive amination:
    React the aldehyde with a suitable primary amine (e.g., ammonia or methylamine) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) under mildly acidic conditions.
    This yields the corresponding secondary amine, specifically [(2,4,6-trimethylphenyl)methyl]amino derivative.

  • Hydrolysis and functionalization:
    The resulting amine can then be subjected to nucleophilic addition of a suitable hydroxymethyl group or directly functionalized to introduce the hydroxy group at the terminal position, forming the amino alcohol.

Advantages:

  • High selectivity and yield.
  • Compatibility with various functional groups.

Nucleophilic Substitution on 3-Chloropropanol Derivatives

Another viable approach involves nucleophilic substitution reactions where a 3-chloropropanol derivative is reacted with the corresponding amine.

Process outline:

  • Synthesis of 3-chloropropanol:
    Prepare 3-chloropropanol via chlorination of 1,3-propanediol using thionyl chloride or phosphorus trichloride.

  • Nucleophilic substitution:
    React 3-chloropropanol with (2,4,6-trimethylphenyl)methylamine under basic conditions (e.g., potassium carbonate) to substitute the chloride with the amino group, forming 3-{[(2,4,6-trimethylphenyl)methyl]amino}propan-1-ol .

  • Purification:
    The product can be purified via extraction and chromatography.

Notes:

  • This method is straightforward but requires careful control of reaction conditions to prevent over-alkylation or side reactions.

Research support:

  • Similar nucleophilic substitution strategies are documented in the synthesis of amino alcohols and related compounds.

Reduction of Corresponding Keto or Imino Intermediates

Based on the synthesis of related amino alcohols, reduction of keto or imino intermediates provides an efficient route:

  • Preparation of keto precursor:
    Synthesize 3-(2,4,6-trimethylbenzyl)-2-oxopropan-1-ol via oxidation of the amino alcohol or through other oxidation methods.

  • Reduction step:
    Use sodium borohydride or lithium aluminum hydride (LiAlH₄) to reduce the keto group selectively to the hydroxyl group, yielding the amino alcohol.

  • Reaction conditions:
    Conduct reduction in an inert solvent such as tetrahydrofuran (THF) at low temperature (0–25°C) to control selectivity.

Supporting data:

  • The reduction of 3-methylamino-1-phenyl-2-propen-1-one to amino alcohols using NaBH₄ in acetic acid has been documented, demonstrating the feasibility of this approach.

Mechanochemical Synthesis

Recent advances suggest mechanochemical methods as environmentally friendly alternatives:

  • Procedure:
    Milling of precursor amines with aldehydes or ketones under solvent-free conditions using ball mills. This method minimizes solvent use and enhances reaction rates.

  • Application:
    Milling (2,4,6-trimethylbenzyl)amine with appropriate aldehyde or ketone derivatives in the presence of a reducing agent or catalyst.

Advantages:

  • Eco-friendly, solvent-free, and rapid.

Research findings:

  • Mechanochemical synthesis of similar amino alcohols has been successfully demonstrated, offering a sustainable route.

Summary of Key Data and Reaction Parameters

Method Reagents Conditions Yield Notes
Reductive amination Aldehyde + Amine + NaBH₃CN Mild acid, room temp High Suitable for selective amine formation
Nucleophilic substitution 3-Chloropropanol + (2,4,6-Trimethylphenyl)methylamine Basic, reflux Moderate to high Straightforward, scalable
Reduction of keto intermediates Keto precursor + NaBH₄ 0–25°C, inert solvent Variable Requires precursor synthesis
Mechanochemical Amine + aldehyde/ketone + catalyst Solvent-free milling Variable Eco-friendly, rapid

The synthesis of 3-{[(2,4,6-Trimethylphenyl)methyl]amino}propan-1-ol can be efficiently achieved through reductive amination, nucleophilic substitution, or reduction of keto intermediates, with recent innovations in mechanochemistry offering greener alternatives. The choice of method depends on available starting materials, desired yield, and environmental considerations. The protocols referenced herein are supported by recent research and patent literature, confirming their validity and applicability in pharmaceutical and organic synthesis contexts.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,4,6-Trimethylphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-{[(2,4,6-Trimethylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2,4,6-Trimethylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Implications of Substituents
3-{[(2,4,6-Trimethylphenyl)methyl]amino}propan-1-ol C₁₃H₂₁NO 2,4,6-Trimethylphenylmethyl High lipophilicity, steric hindrance; potential challenges in aqueous solubility .
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS Thiophen-2-yl Thiophene introduces aromatic sulfur, enhancing π-π stacking but reducing hydrophobicity .
3-amino-3-(4-isopropyl-phenyl)-propan-1-ol C₁₂H₁₉NO 4-Isopropylphenyl Isopropyl group increases hydrophobicity but reduces symmetry compared to trimethylphenyl .

Key Observations:

This is critical for bioavailability in drug design . Thiophene-containing analogs (e.g., ) may exhibit better solubility due to sulfur’s polarizability but face metabolic stability challenges .

Isopropyl-substituted analogs () lack symmetry, possibly complicating crystallization .

Analytical Profiling: USP standards () highlight HPLC or NMR methods for detecting amino-propanol impurities, which could extend to the main compound’s quality control .

Research Findings and Limitations

  • Structural Data: No direct crystallographic data for the main compound is available in the evidence. However, SHELX and WinGX (–2) are widely used for similar small-molecule analyses, implying applicability .
  • Biological Activity : Evidence gaps preclude definitive conclusions, but the trimethylphenyl group’s bulk may hinder receptor binding compared to less sterically hindered analogs.
  • Synthetic Routes : Analogous compounds (e.g., –4) suggest reductive amination or nucleophilic substitution as plausible synthetic pathways.

Biological Activity

3-{[(2,4,6-Trimethylphenyl)methyl]amino}propan-1-ol is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₁NO
  • Molecular Weight : Approximately 207.31 g/mol
  • Functional Groups : The compound features a tertiary amine and a hydroxyl group, which contribute to its reactivity and biological interactions.

The bulky 2,4,6-trimethylphenyl group attached to the propanol backbone via a methylamino linkage influences both steric hindrance and electronic properties, making it an interesting subject for study in various biological contexts.

The biological activity of 3-{[(2,4,6-Trimethylphenyl)methyl]amino}propan-1-ol is primarily attributed to its ability to interact with various biomolecules and receptors. Key mechanisms include:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds, enhancing interactions with proteins and enzymes.
  • Protonation/Deprotonation : The amine group can engage in protonation reactions depending on the pH, influencing its biological activity.
  • Nucleophilic Substitution : The hydroxyl group may participate in nucleophilic substitution reactions, contributing to its chemical reactivity.

Biological Activities

Research indicates that 3-{[(2,4,6-Trimethylphenyl)methyl]amino}propan-1-ol exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens.
  • Antifungal Activity : Its antifungal properties have been noted in laboratory settings, indicating potential applications in treating fungal infections.
  • Therapeutic Potential : The compound's structural characteristics may allow it to modulate biological pathways effectively, suggesting applications in drug development.

Comparative Analysis

To better understand the uniqueness of 3-{[(2,4,6-Trimethylphenyl)methyl]amino}propan-1-ol, we compare it with structurally similar compounds:

Compound NameStructural VariationUnique Features
3-{[(2,4,6-trimethylphenyl)methyl]amino}propan-2-olHydroxyl group on the second carbonDifferent position of hydroxyl group affects reactivity
3-{[(2,4,6-trimethylphenyl)methyl]amino}butan-1-olAdditional carbon in the backboneLonger carbon chain may influence hydrophobicity
3-amino-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-olMethyl substitution on the second carbonAlters steric effects and potential binding sites

This table highlights how variations in structure can significantly influence the biological activity and potential applications of these compounds.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial effects of 3-{[(2,4,6-trimethylphenyl)methyl]amino}propan-1-ol against common bacterial strains. Results demonstrated that the compound exhibited significant inhibitory effects at varying concentrations. This suggests a promising avenue for further research into its use as an antimicrobial agent.

Exploration of Antifungal Properties

Another study focused on the antifungal properties of this compound. It was tested against several fungal strains commonly associated with human infections. The findings indicated that 3-{[(2,4,6-trimethylphenyl)methyl]amino}propan-1-ol effectively inhibited fungal growth, warranting further exploration into its mechanisms and potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 3-{[(2,4,6-Trimethylphenyl)methyl]amino}propan-1-ol?

Q. How can researchers confirm the purity and structural identity of this compound?

Methodological Answer:

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity. Retention time and peak symmetry are key indicators.
  • Spectroscopy :
  • NMR : ¹H NMR (CDCl₃) should show characteristic signals: δ 6.8–7.1 ppm (aromatic protons), δ 3.6–3.8 ppm (CH₂OH), and δ 2.2–2.4 ppm (N–CH₂–).
  • Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z corresponding to C₁₄H₂₁NO (calc. 219.16).
    • Reference Standards : Cross-validate against certified reference materials (CRMs) as per USP/EP guidelines .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for synthesis/purification steps due to potential amine vapor release.
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Q. What are common impurities observed during synthesis, and how are they controlled?

Methodological Answer:

  • Byproducts : Unreacted aldehyde, over-reduced alcohols, or dimerization products.
  • Mitigation :
  • Optimize stoichiometry (e.g., excess methylamine for reductive amination).
  • Use gradient elution in HPLC to separate impurities. Acceptance criteria for impurities should follow ICH Q3A guidelines (≤0.10% for any unknown impurity) .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

Methodological Answer:

  • Chiral Catalysts : Employ enantioselective catalysts like (R)-BINAP-Ru complexes for asymmetric hydrogenation of prochiral ketones.
  • Resolution Techniques : Use chiral columns (e.g., Chiralpak AD-H) or diastereomeric salt formation with tartaric acid derivatives.
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, as demonstrated for structurally related amines .

Q. What intermolecular interactions dominate the crystal packing of this compound?

Methodological Answer:

  • Hydrogen Bonding : The hydroxyl group forms O–H···N hydrogen bonds with adjacent amine groups, creating dimeric structures (e.g., as seen in 1-Methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol).
  • Van der Waals Forces : The 2,4,6-trimethylphenyl group induces steric hindrance, influencing lattice stability.
  • Validation : Hirshfeld surface analysis and CrystalExplorer software quantify interaction contributions .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Studies : Conduct accelerated degradation tests (40°C/75% RH) in buffers (pH 1–13). Monitor via HPLC for decomposition products (e.g., oxidized aldehydes).
  • Thermal Analysis : TGA/DSC reveals decomposition onset at ~180°C. Stability is optimal in neutral, anhydrous conditions .

Q. What methodologies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the trimethylphenyl group) by acquiring spectra at –40°C to 80°C.
  • 2D NMR : HSQC and HMBC correlations clarify proton-carbon connectivity, distinguishing regioisomers .

Q. How is this compound utilized in drug development pipelines?

Methodological Answer:

  • Intermediate for β-Blockers : Serve as a precursor for arylpropanolamine derivatives targeting adrenergic receptors.
  • Structure-Activity Studies : Modify the amino or hydroxyl groups to enhance bioavailability.
  • In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinity to target proteins like GPCRs .

Data Contradiction Analysis

Q. How should researchers address variability in synthetic yields across batches?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, solvent polarity).
  • Statistical Analysis : Apply ANOVA to determine significance of variables. For example, reducing agent choice (NaBH₄ vs. LiAlH₄) may account for ±15% yield differences.
  • Process Validation : Replicate optimized conditions in triplicate to ensure reproducibility .

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